2-Chloro-3,6-difluorocinnamic acid
Overview
Description
2-Chloro-3,6-difluorocinnamic acid (2-CDF) is a synthetic organic compound that has recently been gaining attention in the scientific community due to its potential applications. 2-CDF has been found to possess a variety of unique properties that make it a promising candidate for a variety of applications.
Scientific Research Applications
Environmental Impact and Alternative Compounds 2-Chloro-3,6-difluorocinnamic acid is structurally related to various fluorinated compounds, which have been studied for their environmental behaviors and potential adverse effects. Research has identified novel polyfluorinated ether sulfonates, such as 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES), as alternatives to more harmful substances like perfluorooctanesulfonate (PFOS) in industries like electroplating. These alternatives, including 6:2 Cl-PFAES, have been detected in municipal sewage sludge, indicating their environmental dispersal and raising questions about their safety and impact (Ruan et al., 2015).
Mechanisms of Photolytic and Environmental Transformations Studies on structurally similar compounds have shown that environmental factors like radiation and pressure can significantly influence the course of photochemical reactions, such as the [2 + 2] photodimerization process observed in crystals of related cinnamic acids. These transformations are crucial for understanding the environmental fate and degradation pathways of these compounds, offering insights into the design of more environmentally friendly alternatives (Galica et al., 2016).
Antioxidant Properties and Biological Implications Related hydroxycinnamic acid derivatives, such as caffeic acid and chlorogenic acid, have demonstrated significant antioxidant activities, which are valuable for various applications, including food preservation and nutraceutical development. These properties highlight the potential of 2-Chloro-3,6-difluorocinnamic acid and its analogs in contributing to health-promoting functional foods and dietary supplements (Cheng et al., 2007).
Application in Water Treatment The structural similarity of 2-Chloro-3,6-difluorocinnamic acid to fluorotelomer alcohols suggests potential applications in water treatment technologies. For instance, 6:2 fluorotelomer alcohol (6:2 FTOH) biotransformation studies in aerobic river sediment systems have shown significant degradation into less harmful compounds, highlighting the potential for using similar compounds in the bioremediation of water contaminants (Zhao et al., 2013).
Chemical Synthesis and Modification The selective difluoromethylation and monofluoromethylation reactions are critical in the synthesis and modification of fluorinated compounds, including 2-Chloro-3,6-difluorocinnamic acid. These reactions facilitate the introduction of fluorine atoms into organic molecules, significantly altering their physical, chemical, and biological properties. Such modifications are essential for developing new materials and pharmaceuticals (Hu et al., 2009).
properties
IUPAC Name |
(E)-3-(2-chloro-3,6-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-5(1-4-8(13)14)6(11)2-3-7(9)12/h1-4H,(H,13,14)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVLAUNJHXFGN-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=CC(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)/C=C/C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420752 | |
Record name | 2-Chloro-3,6-difluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-difluorocinnamic acid | |
CAS RN |
261762-48-5 | |
Record name | 2-Chloro-3,6-difluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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